Fcway
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
FCWAY is synthesized through a one-step nucleophilic substitution reaction. The synthesis involves the reaction of a methanesulfonate precursor with fluoride ion. This reaction is typically carried out in an automated production module, which helps in minimizing chemical impurities and optimizing the yield .
Industrial Production Methods
The industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) for the purification of the final radiopharmaceutical. This method ensures a high radiochemical yield and chemical purity, making it suitable for clinical human studies .
Chemical Reactions Analysis
Types of Reactions
FCWAY undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The primary reaction used in its synthesis.
Defluorination: A significant reaction that occurs in vivo, leading to the uptake of radioactivity in the skull.
Common Reagents and Conditions
Nucleophilic Substitution: Methanesulfonate precursor and fluoride ion.
Defluorination: This reaction is mediated by the cytochrome P450 enzyme CYP2E1.
Major Products Formed
Nucleophilic Substitution: this compound as the primary product.
Defluorination: Fluoride ion as a byproduct.
Scientific Research Applications
FCWAY is extensively used in scientific research, particularly in the following areas:
Mechanism of Action
FCWAY acts as a radioligand for serotonin 5-HT1A receptors. It binds to these receptors in the brain, allowing for the visualization of their distribution using PET imaging. The compound is a weak substrate for efflux transporters at the blood-brain barrier, including permeability glycoprotein (P-gp) and breast cancer resistance protein (BCRP). This property affects its brain uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
WAY-100635: Another radioligand for serotonin 5-HT1A receptors, but with different pharmacokinetic properties.
18F-Mefway: A similar compound used for PET imaging, but with lower defluorination rates compared to FCWAY.
Uniqueness
This compound is unique due to its high affinity for serotonin 5-HT1A receptors and its application in PET imaging. Its ability to undergo defluorination and its interaction with efflux transporters at the blood-brain barrier distinguish it from other similar compounds .
Properties
CAS No. |
223699-45-4 |
---|---|
Molecular Formula |
C25H33FN4O2 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H33FN4O2/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20/h2-8,13,20-21H,9-12,14-19H2,1H3 |
InChI Key |
JQSMVIQRTYWIED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCC(CC4)F |
Origin of Product |
United States |
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